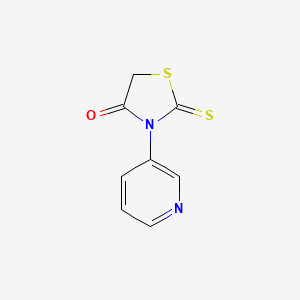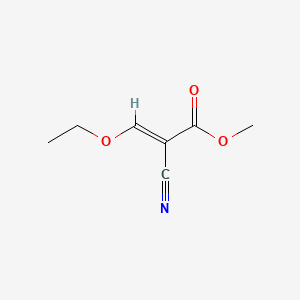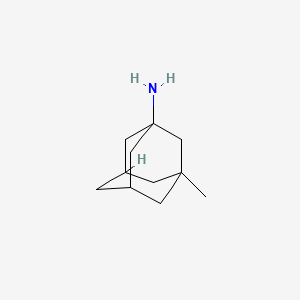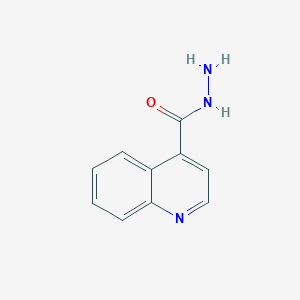
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid" is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a pyridinyl group, as well as a carboxylic acid functionality. This structure is of interest due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (pyridinyl) groups, which can influence its reactivity and interaction with various biological targets .
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted pyrimidines has been reported through various methods. For instance, the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 has been used to produce a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines . Additionally, the [2 + 2 + 2] cycloaddition catalyzed by triflic acid has been employed for the regioselective synthesis of 2,4,6-triaminopyrimidines, which could potentially be modified to introduce the pyridinyl and carboxylic acid groups .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate was determined, providing insights into the arrangement of the substituents around the pyrimidine core . The X-ray crystal structures of other pyrimidine derivatives have also been reported, which can help in understanding the structural aspects of the target compound .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be quite diverse. For instance, Suzuki cross-coupling reactions have been used to synthesize heteroarylpyrimidines, which could be a potential pathway for introducing the pyridinyl group onto a pyrimidine core . Furthermore, the functionalization of pyrimidines bearing a trifluoromethyl group has been explored, with the generation of carboxylic acids from halogenated precursors through halogen/metal permutation followed by carboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. Trifluoromethyl groups are known to impart unique properties due to their strong electron-withdrawing nature, which can affect the acidity of adjacent hydrogen atoms and the overall stability of the molecule . The presence of a pyridinyl group can contribute to the basicity and potential coordination chemistry of the compound. The solubility, melting point, and other physical properties would be determined by the specific substituents and their positions on the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
-
Photothermal Applications of 2D Nanomaterials : A study discusses the photothermal applications of 2D nanomaterials, which include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing . Although this study does not specifically mention “2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid”, it suggests that similar compounds might have potential applications in these areas.
-
Ceria Nanoparticle Research : Another study reviews the structure, properties, and emerging applications of ceria nanoparticles . These nanoparticles are versatile materials with unique properties that vary depending on their surface chemistry, size, shape, coating, oxidation states, crystallinity, dopant, and structural and surface defects. They have become quintessential candidates for catalysis, chemical mechanical planarization (CMP), sensing, biomedical applications, and environmental remediation . Again, while this study does not specifically mention “2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid”, it suggests that similar compounds might have potential applications in these areas.
-
Coordination and Solution Structures : A study discusses the interaction systems between diperoxidovanadate complexes and 4-(pyridin-2-yl)pyrimidine-like ligands . This suggests that pyrimidine derivatives, such as the one you mentioned, might be used in coordination chemistry or materials science.
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting a variety of sources, including textbooks, scientific articles, and reputable online databases. Please also note that handling chemical substances should always be done in accordance with safety regulations and under the supervision of a trained professional.
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2/c12-11(13,14)8-6(10(18)19)5-16-9(17-8)7-3-1-2-4-15-7/h1-5H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDBOSNEOIDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382512 |
Source


|
| Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
CAS RN |
874816-10-1 |
Source


|
| Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

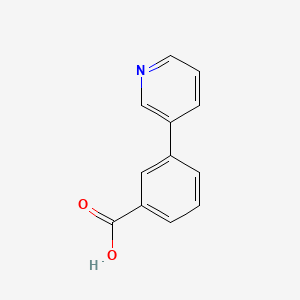
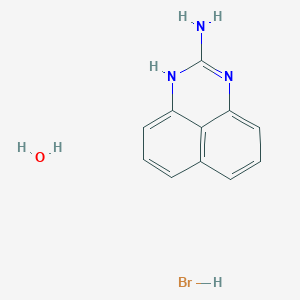
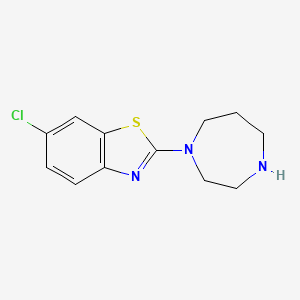
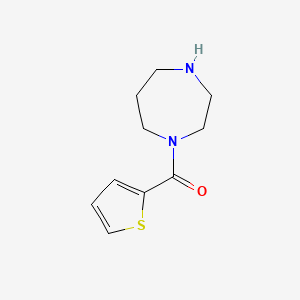
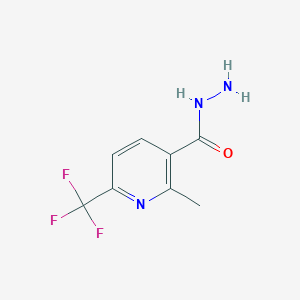
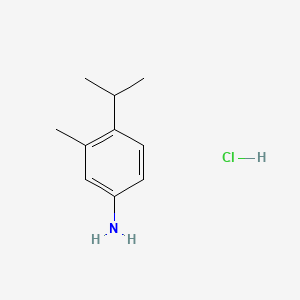
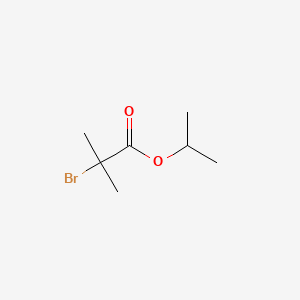
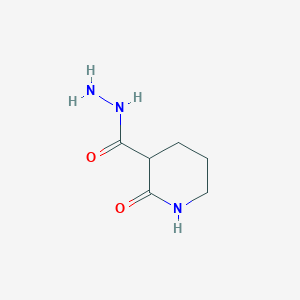
![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
